molecular formula C13H19NO3 B4826547 N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide

N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B4826547
M. Wt: 237.29 g/mol
InChI Key: NNGFBUFWJQWIBU-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyethyl group and a methoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acylated with propanoyl chloride to yield the final product.

Reaction Conditions:

  • Formation of Schiff Base:

    • Reactants: 4-methoxybenzaldehyde, 2-methoxyethylamine
    • Solvent: Ethanol
    • Temperature: Room temperature
    • Time: 2-3 hours
  • Reduction of Schiff Base:

    • Reactants: Schiff base, Sodium borohydride
    • Solvent: Methanol
    • Temperature: 0-5°C
    • Time: 1-2 hours
  • Acylation:

    • Reactants: Amine, Propanoyl chloride
    • Solvent: Dichloromethane
    • Temperature: 0-5°C
    • Time: 1-2 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

  • Oxidation:

    • Reagents: Potassium permanganate, Chromium trioxide
    • Conditions: Acidic or basic medium
    • Major Products: Corresponding carboxylic acid derivatives
  • Reduction:

    • Reagents: Lithium aluminum hydride, Sodium borohydride
    • Conditions: Anhydrous solvents
    • Major Products: Corresponding alcohol derivatives
  • Substitution:

    • Reagents: Halogenating agents (e.g., thionyl chloride, phosphorus tribromide)
    • Conditions: Anhydrous solvents
    • Major Products: Corresponding halogenated derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Thionyl chloride in dichloromethane at room temperature.

Scientific Research Applications

N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide has a wide range of scientific research applications, including:

  • Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
    • Used in the development of biochemical assays and probes.
  • Medicine:

    • Explored as a potential therapeutic agent for various diseases.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide can be compared with other similar compounds, such as:

  • N-(2-methoxyethyl)-3-phenylpropanamide:

    • Lacks the methoxy group on the phenyl ring.
    • May exhibit different chemical and biological properties.
  • N-(2-ethoxyethyl)-3-(4-methoxyphenyl)propanamide:

    • Contains an ethoxyethyl group instead of a methoxyethyl group.
    • May have altered solubility and reactivity.
  • N-(2-methoxyethyl)-3-(4-hydroxyphenyl)propanamide:

    • Contains a hydroxy group on the phenyl ring instead of a methoxy group.
    • May have different pharmacological activities.

Uniqueness

The presence of both methoxyethyl and methoxyphenyl groups in this compound imparts unique chemical and biological properties to the compound. These structural features may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-16-10-9-14-13(15)8-5-11-3-6-12(17-2)7-4-11/h3-4,6-7H,5,8-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGFBUFWJQWIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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